molecular formula C14H10Cl3NO B3834769 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide

2,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide

Cat. No.: B3834769
M. Wt: 314.6 g/mol
InChI Key: AQAOARPGIFAJSC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. Compounds within this chemical class have been extensively investigated for their potential to act as small-molecule kinase inhibitors (SMKIs) . Specifically, the benzamide scaffold is a recognized pharmacophore in the development of type 2 protein kinase inhibitors, which bind to an inactive kinase conformation and access an allosteric pocket, a mechanism of action shared with established drugs like imatinib and nilotinib . The strategic substitution pattern on the benzamide core, featuring halogen atoms and a methyl group, is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to explore structure-activity relationships. This makes it a valuable chemical tool for researchers studying kinase signaling pathways, developing new targeted cancer therapies, and probing enzyme mechanics . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c1-8-11(16)3-2-4-13(8)18-14(19)10-6-5-9(15)7-12(10)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAOARPGIFAJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-chloro-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(3-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

2,4-Dichloro-N-(3-chloro-2-methylphenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Substituents significantly alter logP. Pyridyl and benzyl groups (logP = 5.27, ) increase lipophilicity compared to methoxy-substituted analogs (logP = 4.65, ), likely affecting membrane permeability and metabolic stability.
  • Biological Activity : The 1,3,4-thiadiazole derivative () exhibits strong dihydrofolate reductase (DHFR) inhibition due to hydrogen bonding with Asp 21, Ser 59, and Tyr 22 residues, surpassing reference compounds in binding affinity .
  • Synthetic Routes : Alkylation (e.g., furan-2-ylmethyl in , compound 53) and heterocycle formation (e.g., thiadiazole in ) are common strategies to diversify benzamide scaffolds .

Functional Group Impact on Activity

  • For example, dichloro-substituted benzamides in and show antiparasitic activity against Trypanosoma brucei .
  • Aminoalkyl Chains: Compounds with aminoethyl or aminopropyl groups (e.g., , compounds 50–52) exhibit improved solubility via salt formation (HCl salts) but may reduce blood-brain barrier penetration .
  • Heterocyclic Substituents : Thiophene (, compound 54) and thiadiazole () groups introduce π-π stacking or hydrogen-bonding interactions, critical for enzyme inhibition .

Case Study: DHFR Inhibition

The 1,3,4-thiadiazole derivative () demonstrates superior DHFR inhibition (ΔG = -9.0 kcal/mol) compared to non-heterocyclic analogs. This is attributed to:

Hydrogen Bonding : Interactions with Asp 21 (3.1 Å), Ser 59 (2.8 Å), and Tyr 22 (3.2 Å) stabilize the enzyme-inhibitor complex.

Rigid Structure : The thiadiazole ring restricts conformational flexibility, enhancing binding specificity .

Biological Activity

2,4-Dichloro-N-(3-chloro-2-methylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and fungicidal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features two chlorine atoms attached to the benzene ring and an amide functional group. The presence of chlorine enhances the compound's reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, indicating its potential as an antimicrobial and anticancer agent.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi.

  • Table 1: Antimicrobial Activity Against Bacterial Strains
CompoundBacterial StrainZone of Inhibition (mm)Comparison Standard
This compoundStaphylococcus aureus20.5 ± 0.4Streptomycin (36.6 ± 0.3)
Chromobacterium violaceum17.0 ± 0.3Streptomycin (29.1 ± 0.2)

The compound demonstrated considerable inhibition against both Gram-positive and Gram-negative bacteria but was less effective than the standard antibiotic Streptomycin .

2. Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines.

  • Case Study: In Vitro Anticancer Activity
    • A study evaluated the effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell growth.
    • The mechanism was linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.

3. Fungicidal Activity

The compound has been assessed for its fungicidal properties against several fungal pathogens.

  • Table 2: Fungicidal Activity Against Fungal Strains
CompoundFungal StrainEC50 (mg/L)Comparison Standard
This compoundSclerotinia sclerotiorum6.67Quinoxyfen (14.19)
Alternaria solani<50Quinoxyfen

The compound exhibited superior fungicidal activity compared to standard treatments like Quinoxyfen, indicating its potential as an agricultural fungicide .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The chlorine substituents play a crucial role in enhancing these interactions through hydrogen bonding and other non-covalent interactions.

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide, and how can purity be optimized?

The synthesis typically involves a coupling reaction between 2,4-dichlorobenzoyl chloride and 3-chloro-2-methylaniline. Key steps include:

  • Amide bond formation : Use a base like triethylamine in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity (>95%) .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR (e.g., aromatic proton integration at δ 7.2–7.8 ppm) .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substitution patterns (e.g., chlorine-induced deshielding of adjacent protons) .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain. For example, the amide bond (C=O) typically adopts a planar geometry, stabilizing intermolecular hydrogen bonds in the crystal lattice .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 361.3) .

Q. How can researchers design initial biological activity assays for this compound?

  • Target selection : Prioritize enzymes with conserved binding pockets for chlorinated aromatics, such as bacterial phosphopantetheinyl transferases (PPTases), based on structural analogs .
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) with a concentration range of 1–100 µM .
  • Control experiments : Compare activity against non-chlorinated analogs to assess the role of halogen substituents .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding to PPTases. Focus on chlorine interactions with hydrophobic residues (e.g., Val152 in E. coli AcpS) .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER force field) to identify conformational shifts affecting potency .
  • QSAR models : Train models on chlorobenzamide derivatives to correlate Cl substitution patterns with MIC values .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • False-negative mitigation : Re-evaluate protonation states (e.g., amide tautomerism) using pH-adjusted docking .
  • Solvent effects : Include explicit water molecules in simulations to account for solvation energy discrepancies .
  • Crystallographic validation : Co-crystallize the compound with target enzymes (e.g., AcpS) to verify binding poses predicted in silico .

Q. How can synthetic routes be scaled while maintaining enantiomeric purity (if applicable)?

  • Chiral resolution : Use preparative chiral HPLC (Chiralpak AD-H column) for enantiomers, though the compound lacks stereocenters in its current form .
  • Process optimization : Replace batch reactions with flow chemistry to enhance reproducibility and reduce byproducts .

Q. What advanced techniques elucidate the compound’s role in disrupting bacterial biochemical pathways?

  • Metabolomics : LC-MS profiling of E. coli treated with 10 µM compound identifies disrupted pathways (e.g., fatty acid biosynthesis via AcpS inhibition) .
  • Transcriptomics : RNA-seq analysis reveals upregulated stress-response genes (e.g., soxS) under sub-MIC exposure .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) to PPTases, with typical ΔH\Delta H values of −15 to −20 kcal/mol for high-affinity interactions .

Methodological Considerations

Q. How should researchers analyze conflicting data in structure-activity relationship (SAR) studies?

  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish noise from meaningful trends in MIC/IC50_{50} datasets .
  • Orthogonal assays : Validate enzyme inhibition (e.g., malachite green assay for PPTase activity) alongside cell-based assays .
  • Meta-analysis : Compare results with structurally related compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify conserved pharmacophores .

Q. What are the best practices for storing and handling this compound to ensure stability?

  • Storage : −20°C in amber vials under argon to prevent photodegradation and hydrolysis .
  • Stability testing : Monitor degradation via weekly HPLC over 6 months; acceptable purity loss <5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide
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